molecular formula C8H7N3O B3323448 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638763-62-8

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Cat. No.: B3323448
CAS No.: 1638763-62-8
M. Wt: 161.16 g/mol
InChI Key: UIKFFTZMRWCVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the chlorination of a carbonyl compound with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the nucleophile, but common reagents include halides and organometallic compounds.

Major Products Formed

    Oxidation: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.

    Reduction: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-methanol.

    Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways related to cell growth and apoptosis . The binding of the compound to the kinase’s active site disrupts its function, leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Uniqueness

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to its specific structural features, such as the presence of a methyl group at the 5-position and an aldehyde group at the 4-position. These functional groups confer distinct reactivity and biological activity compared to its analogues. For example, the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-2-9-8-7(5)6(3-12)10-4-11-8/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKFFTZMRWCVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204364
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-62-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Reactant of Route 3
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Reactant of Route 5
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Reactant of Route 6
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.